Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride
CAS No.: 1354487-93-6
Cat. No.: VC3009565
Molecular Formula: C16H23Cl2NO3
Molecular Weight: 348.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354487-93-6 |
|---|---|
| Molecular Formula | C16H23Cl2NO3 |
| Molecular Weight | 348.3 g/mol |
| IUPAC Name | methyl (2S,4S)-4-(4-tert-butyl-2-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C16H22ClNO3.ClH/c1-16(2,3)10-5-6-14(12(17)7-10)21-11-8-13(18-9-11)15(19)20-4;/h5-7,11,13,18H,8-9H2,1-4H3;1H/t11-,13-;/m0./s1 |
| Standard InChI Key | XTKLGTKGTVQATR-JZKFLRDJSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Cl.Cl |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Cl.Cl |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Cl.Cl |
Introduction
Chemical Identity and Basic Properties
Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride is characterized by its specific stereochemistry, indicated by the (2S,4S) notation in its name. This compound represents a significant class of molecules containing the pyrrolidine ring system, which is a five-membered heterocyclic structure containing a nitrogen atom. The compound has a complex structure featuring several functional groups including a chlorophenoxy moiety, a tert-butyl group, and a methyl ester functionality .
Identification Parameters
The compound can be identified through various parameters that distinguish it from related compounds, as summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1354487-93-6 |
| Molecular Formula | C16H23Cl2NO3 |
| Molecular Weight | 348.3 g/mol |
| IUPAC Name | methyl (2S,4S)-4-(4-tert-butyl-2-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride |
| Parent Compound | CID 56831406 (methyl (2S,4S)-4-(4-tert-butyl-2-chlorophenoxy)pyrrolidine-2-carboxylate) |
| Creation Date in PubChem | March 8, 2012 |
| Last Modified | April 5, 2025 |
The compound contains a parent structure (methyl (2S,4S)-4-(4-tert-butyl-2-chlorophenoxy)pyrrolidine-2-carboxylate) with the addition of hydrochloride, forming a salt that affects its solubility and other physicochemical properties .
Physical and Chemical Properties
Understanding the physical and chemical properties of Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride is essential for predicting its behavior in various chemical environments and biological systems.
Computed Physical Properties
The following table presents key physical properties computed for this compound:
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 348.3 g/mol | Computed by PubChem 2.1 |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 5 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 347.1054990 Da | Computed by PubChem 2.1 |
| Monoisotopic Mass | 347.1054990 Da | Computed by PubChem 2.1 |
These properties contribute to the compound's behavior in various environments, including its solubility, reactivity, and potential interactions with biological systems .
Structural Identifiers
For computational chemistry and database purposes, the compound can be represented through various notations:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C16H22ClNO3.ClH/c1-16(2,3)10-5-6-14(12(17)7-10)21-11-8-13(18-9-11)15(19)20-4;/h5-7,11,13,18H,8-9H2,1-4H3;1H/t11-,13-;/m0./s1 |
| InChIKey | XTKLGTKGTVQATR-JZKFLRDJSA-N |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)O[C@H]2CC@HC(=O)OC)Cl.Cl |
These identifiers provide standardized ways to represent the compound's structure and are crucial for searching chemical databases and performing computational analyses .
Structural Characteristics and Stereochemistry
The structure of Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride displays important features that influence its properties and potential applications.
Key Structural Components
The compound consists of several important structural elements:
-
A pyrrolidine ring (five-membered nitrogen-containing heterocycle)
-
A 4-(tert-butyl)-2-chlorophenoxy substituent at the 4-position of the pyrrolidine ring
-
A methyl ester group at the 2-position of the pyrrolidine ring
-
A hydrochloride salt formation at the pyrrolidine nitrogen
The presence of these functional groups contributes to the compound's ability to interact with various biological targets and its potential applications in medicinal chemistry .
Stereochemistry Analysis
The compound features specific stereochemistry at two carbon centers within the pyrrolidine ring, indicated by the (2S,4S) designation in its name. This stereochemical configuration is critical for its biological activity and interactions with potential targets. The stereogenic centers are:
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The 2-position of the pyrrolidine ring (bearing the methyl ester group)
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The 4-position of the pyrrolidine ring (bearing the 4-(tert-butyl)-2-chlorophenoxy group)
Maintaining the correct stereochemistry during synthesis is essential, as different stereoisomers may exhibit significantly different biological activities.
Synthesis and Preparation Methods
The synthesis of Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride involves carefully controlled reactions to maintain the desired stereochemistry.
General Synthetic Approach
The synthesis typically involves several key steps:
-
Formation of the pyrrolidine ring with the correct stereochemistry
-
Introduction of the 4-(tert-butyl)-2-chlorophenoxy group at the 4-position
-
Esterification of the carboxylic acid functionality at the 2-position
-
Formation of the hydrochloride salt
Throughout this process, careful control of reaction conditions is necessary to maintain the desired (2S,4S) stereochemistry, which is crucial for the compound's intended applications.
Critical Synthetic Considerations
During the synthesis, several factors require careful attention:
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Stereoselective reactions to establish the (2S,4S) configuration
-
Regioselective introduction of substituents
-
Protection/deprotection strategies for reactive functional groups
-
Purification methods to isolate the desired product
-
Salt formation conditions to produce the pure hydrochloride form
These considerations are important for achieving high-quality product with the correct structure and stereochemistry.
Applications in Research and Development
Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride has potential applications in several research areas, particularly in pharmaceutical and medicinal chemistry.
Pharmaceutical Research Applications
The compound belongs to the pyrrolidine derivative class, which has shown diverse biological activities. Potential applications include:
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Use as an intermediate in the synthesis of more complex drug candidates
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Structure-activity relationship studies to understand the impact of stereochemistry on biological activity
-
Development of novel therapeutic agents targeting specific biological pathways
Pyrrolidine derivatives have demonstrated various biological activities, making this compound potentially valuable in drug discovery efforts.
Comparative Analysis with Related Compounds
Understanding how this compound relates to similar structures can provide insights into its unique properties and potential applications. The table below compares this compound with related structures:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride | 1354487-93-6 | C16H23Cl2NO3 | 348.3 g/mol | Reference compound |
| Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride | 1354485-76-9 | C16H23Cl2NO3 | 348.3 g/mol | Different position of tert-butyl and chloro groups |
| Methyl (2S,4S)-4-[4-(sec-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride | Not specified | C16H23Cl2NO3 | 348.3 g/mol | sec-butyl instead of tert-butyl group |
| Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate | 356558-50-4 | C12H14ClNO3 | 255.7 g/mol | Lacks tert-butyl group |
| Methyl (2S,4S)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride | 1354488-02-0 | C14H19Cl2NO3 | 320.22 g/mol | Ethyl instead of tert-butyl group |
These structural variations can significantly affect the compounds' physicochemical properties and biological activities, providing valuable insights for structure-activity relationship studies .
| Hazard Type | Classification | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | Avoid skin contact, wear protective gloves |
| Eye Irritation | Category 2A | Wear eye protection, avoid eye contact |
| Respiratory System Effects | Category 3 (STOT-SE) | Use in well-ventilated areas, avoid inhalation |
These classifications indicate that proper handling procedures should be followed when working with this compound .
| Supplier | Product Specifications | Typical Packaging |
|---|---|---|
| Matrix Scientific | Research grade | 500 mg, 2.5 g |
| AK Scientific | ≥95% purity | Various sizes |
| Vulcanchem | Research grade | Not specified |
| Avantor/VWR | Research grade | Not specified |
These suppliers provide the compound primarily for research and development purposes .
Future Research Directions
Based on the structural characteristics and potential applications of Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride, several promising research directions can be identified.
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